Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
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Overview
Description
Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6-position and a carboxylate group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with sodium hydroxide to introduce the carboxylate group. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis of Heterocycles: It serves as a precursor for the synthesis of other heterocyclic compounds.
Biology and Medicine:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry:
Material Science: Incorporated into polymers for use in electronic devices such as solar cells.
Chemical Intermediates: Used as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the carboxylate group but shares the core structure.
6-Hydrazino-[1,2,4]triazolo[4,3-b]pyridazine: Contains a hydrazino group instead of a carboxylate group.
Uniqueness: Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is unique due to the presence of both the chlorine atom and the carboxylate group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex heterocyclic compounds .
Properties
CAS No. |
1630906-50-1 |
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Molecular Formula |
C6H3ClN4NaO2 |
Molecular Weight |
221.56 g/mol |
IUPAC Name |
sodium;6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C6H3ClN4O2.Na/c7-3-1-2-4-8-9-5(6(12)13)11(4)10-3;/h1-2H,(H,12,13); |
InChI Key |
AIJZDMNFLXKZHE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN2C1=NN=C2C(=O)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C(=O)O)Cl.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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